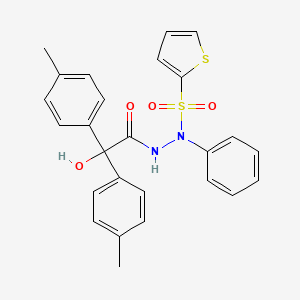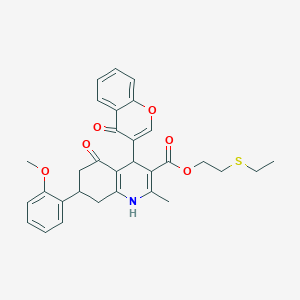![molecular formula C17H10ClF7N2O4 B14948618 2-chloro-5-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14948618.png)
2-chloro-5-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide is a complex organic compound characterized by the presence of multiple functional groups, including chloro, nitro, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps. One common approach starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by chlorination to add the chloro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-5-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-chloro-5-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-chloro-5-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-5-nitropyridine: Shares the chloro and nitro groups but lacks the tetrafluoropropoxy and trifluoromethyl groups.
2-chloro-5-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of the amide group.
Uniqueness
2-chloro-5-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide is unique due to the presence of both tetrafluoropropoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and potential biological activity .
Propiedades
Fórmula molecular |
C17H10ClF7N2O4 |
|---|---|
Peso molecular |
474.7 g/mol |
Nombre IUPAC |
2-chloro-5-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C17H10ClF7N2O4/c18-12-3-2-9(27(29)30)6-10(12)14(28)26-8-1-4-13(11(5-8)17(23,24)25)31-7-16(21,22)15(19)20/h1-6,15H,7H2,(H,26,28) |
Clave InChI |
OKMXTXQXECSAFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(F)(F)F)OCC(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(3'-ethyl-1-methyl-2,4',6'-trioxo-1,2,2',3',3a',4',6',6a'-octahydro-5'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-5'-yl)phenyl]acetamide](/img/structure/B14948541.png)
![(2Z)-3-benzyl-N-(3-methoxyphenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B14948548.png)
![3-Ethyl-2,4-dioxo-3-azaspiro[5.6]dodecane-1,5-dicarbonitrile](/img/structure/B14948560.png)
![N-(2-bromophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B14948567.png)

![N-[1-(Adamantan-1-YL)ethyl]-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B14948570.png)
![N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14948573.png)

![N-(2-methoxy-5-nitrophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B14948602.png)
![Methyl 2-(acetylamino)-2-[(6-chloro-1,3-benzothiazol-2-YL)amino]-3,3,3-trifluoropropanoate](/img/structure/B14948607.png)

![1-{[4-(phenylsulfonyl)phenyl]carbonyl}octahydroquinolin-4(1H)-one](/img/structure/B14948610.png)
![Ethyl 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B14948612.png)
![4-[5,5-Dimethyl-3-oxo-2-(trifluoromethyl)-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinolin-2-yl]-2,6-dimethylphenyl 4-fluorobenzoate](/img/structure/B14948624.png)
